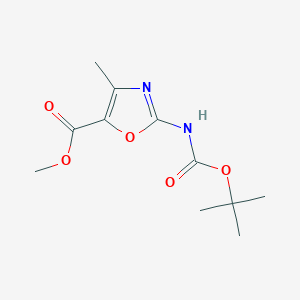![molecular formula C8H16N4 B1443908 1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine CAS No. 1343630-75-0](/img/structure/B1443908.png)
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Descripción general
Descripción
“1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine” is a chemical compound with the molecular formula C8H17ClN4 . It is also known as "1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a butan-2-yl group and an ethan-1-amine group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 204.7 .Aplicaciones Científicas De Investigación
Amino-1,2,4-triazoles in Industry and Synthesis
Amino-1,2,4-triazoles are foundational materials in the fine organic synthesis industry. They are utilized in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, highlighting their significance in biotechnology, energy, and chemistry (Nazarov et al., 2021).
Triazole Derivatives in Drug Development
Triazole derivatives have been extensively studied for their potential in drug development due to their diverse biological activities. Recent patent reviews from 2008 to 2011 highlight the ongoing interest in developing new triazole-based drugs for treating various diseases, emphasizing their role in creating anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral agents (Ferreira et al., 2013).
Triazole Compounds in Material Science
Triazole compounds are also notable in material science, serving as building blocks for optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their application as corrosion inhibitors and pest control agents in agriculture further illustrates their broad utility (Parchenko, 2019).
Biological Activities of Triazole Derivatives
The biological features of new 1,2,4-triazole derivatives have been a subject of research due to their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This research direction is considered promising for generating novel biologically active substances (Ohloblina, 2022).
Eco-friendly Synthesis of Triazoles
Advances in the eco-friendly synthesis of triazoles through copper-catalyzed azide-alkyne cycloadditions (CuAAC) emphasize the need for efficient, green chemistry approaches in creating these compounds. The development of new, recoverable catalysts and methodologies supports sustainable practices in drug development and other applications (de Souza et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(3-butan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-4-5(2)7-10-8(6(3)9)12-11-7/h5-6H,4,9H2,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBBOYOXJQCQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NNC(=N1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)

![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)
![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)





![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)

![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)